ETA Receptor Binding Affinity: BE-18257B versus BE-18257A and BQ-123
In a comparative radioligand binding study using [125I]ET-1 on porcine aortic vascular smooth muscle cells, BE-18257B inhibited ETA receptor binding with an IC50 of 0.47 μM. Its congener BE-18257A exhibited 3-fold lower affinity with an IC50 of 1.4 μM, while the structurally optimized synthetic analog BQ-123 showed 64-fold higher affinity with an IC50 of 7.3 nM [1][2]. These data were generated under identical experimental conditions, enabling direct head-to-head comparison.
| Evidence Dimension | Inhibition of [125I]ET-1 binding to ETA receptors |
|---|---|
| Target Compound Data | IC50 = 0.47 μM |
| Comparator Or Baseline | BE-18257A: IC50 = 1.4 μM; BQ-123: IC50 = 7.3 nM |
| Quantified Difference | 3-fold more potent than BE-18257A; 64-fold less potent than BQ-123 |
| Conditions | Porcine aortic vascular smooth muscle cells (VSMCs), [125I]ET-1 radioligand |
Why This Matters
Researchers requiring moderate-affinity ETA antagonism for dose-response optimization or who seek to avoid the extreme potency of BQ-123 (which may complicate washout or titration) should select BE-18257B over either the weaker BE-18257A or the ultra-potent BQ-123.
- [1] Ihara M, Ishikawa K, Fukuroda T, Saeki T, Funabashi K, Fukami T, Suda H, Yano M. In vitro biological profile of a highly potent novel endothelin (ET) antagonist BQ-123 selective for the ETA receptor. J Cardiovasc Pharmacol. 1992;20(Suppl 12):S11-S14. View Source
- [2] Warner TD, Battistini B, Doherty AM. Endothelin Receptor Antagonists. In: Warner TD, ed. Endothelin and Its Inhibitors. Handbook of Experimental Pharmacology, vol 152. Springer, Berlin, Heidelberg; 2001:249-300. View Source
